

A Comparative Guide to the Experimental Validation of Molybdenum-92 Nuclear Reaction Data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Molybdenum-92**

Cat. No.: **B083593**

[Get Quote](#)

For Researchers, Scientists, and Nuclear Professionals

This guide provides an objective comparison of experimental data for various nuclear reactions involving **Molybdenum-92** (^{92}Mo), a crucial isotope in fields ranging from nuclear fusion technology to astrophysical modeling. The following sections detail experimental findings for several key reactions, comparing them with established nuclear data libraries and theoretical models. Methodologies for pivotal experiments are described, and workflows are visualized to clarify the data acquisition process.

Molybdenum is considered a promising plasma-facing material in nuclear fusion devices due to its favorable thermo-mechanical properties.^{[1][2]} However, accurate nuclear reaction cross-section data is imperative for predicting the activation of materials and ensuring the safety and efficiency of future fusion power plants.^[1] Discrepancies in existing data and the need for validation against modern theoretical codes underscore the importance of ongoing experimental efforts.

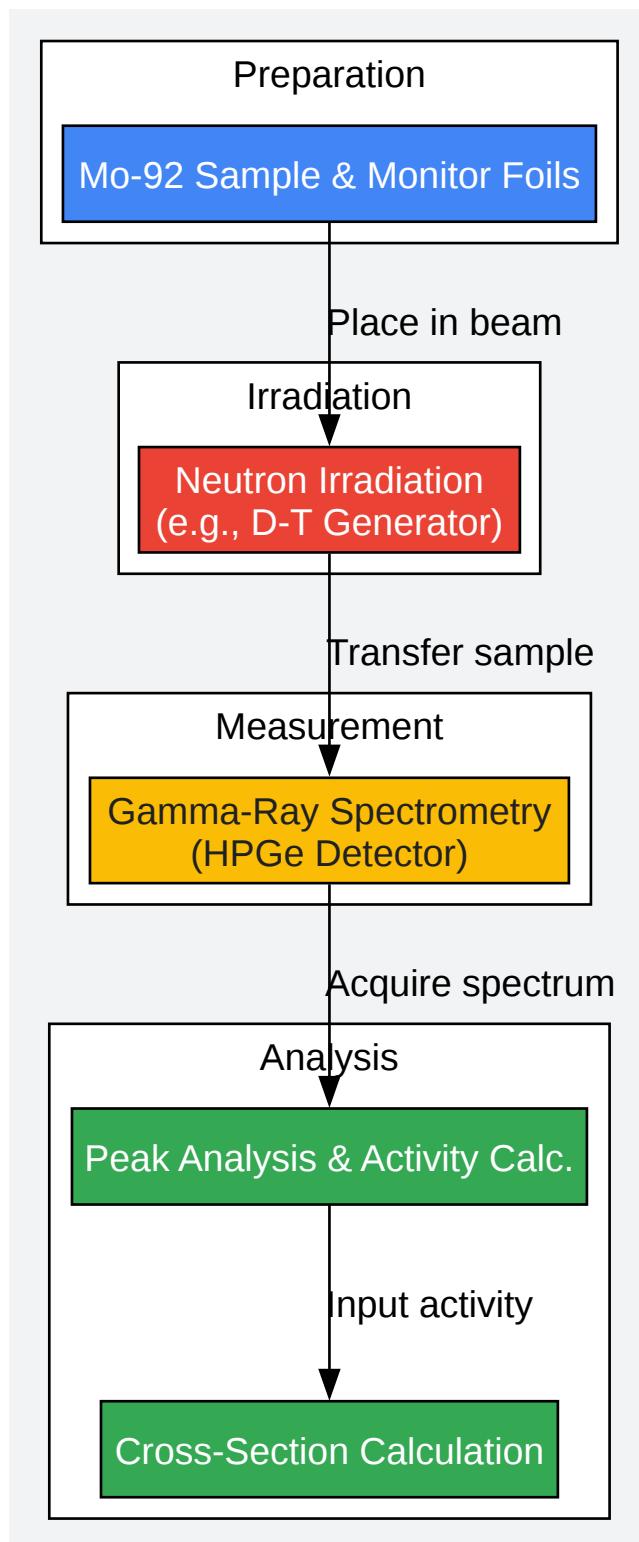
Neutron-Induced Reactions

Neutron-induced reactions on ^{92}Mo are of primary interest for fusion energy applications, where materials are subjected to high neutron fluxes.

The (n,2n) reaction is significant at high neutron energies, typical of D-T fusion reactors (~14 MeV). It contributes to the production of radioactive isotopes, impacting the material's long-term activation.

Data Comparison: $^{92}\text{Mo}(n,2n)^{91}\text{Mo}$ Cross-Section

Energy Range (MeV)	Measured Cross-Section (mb)	Experimental Facility/Method	Reference
13 - 15	Varies with energy (data points provided in source)	Pd-300 Neutron Generator (CAEP) / Activation, γ -ray spectrometry	[2][3]
~14	(Data points provided in source)	ASP 14 MeV Facility (AWE) / Activation, γ -ray spectrometry	[1]
15 - 27	Significantly higher than theoretical values	Not specified / Activation, γ -ray spectrometry	[4]


Experimental data for the $^{92}\text{Mo}(n,2n)^{91}\text{Mo}$ reaction have been compared with several evaluated nuclear data libraries, including ENDF/B-VIII.0, JEFF-3.3, BROND-3.1, and CENDL-3.1, as well as with theoretical calculations from the TALYS and EMPIRE codes.[2][3] While some datasets show reasonable agreement, others, particularly in the 15-27 MeV range, report significantly higher cross-sections than predicted by theory.[4]

Experimental Protocol: Activation Method for (n,2n) Cross-Section

The activation technique is a common method for measuring neutron-induced reaction cross-sections. A sample of Molybdenum, often in the form of a thin foil, is irradiated with a neutron beam of a specific energy.[1][2]

- Sample Preparation: A high-purity Molybdenum foil is prepared. Often, monitor foils with well-known reaction cross-sections (e.g., $^{27}\text{Al}(n,\alpha)^{24}\text{Na}$) are placed with the Mo sample to accurately determine the neutron flux.[2][3]

- Irradiation: The sample assembly is irradiated for a precisely recorded duration at a facility like the Pd-300 Neutron Generator, which produces neutrons via the $T(d,n)^4He$ reaction.[2][3]
- Gamma-Ray Spectrometry: After irradiation, the sample is quickly transferred to a high-resolution gamma-ray spectrometer, typically equipped with a High-Purity Germanium (HPGe) detector.
- Data Acquisition: The gamma-ray spectrum from the decay of the product nuclide (^{91}Mo , $T_{1/2} = 1.08$ min) is measured.[1] The characteristic gamma-ray peaks (e.g., 652.9 keV, 1208.1 keV) are analyzed to determine the activity of the product.[1]
- Cross-Section Calculation: The reaction cross-section is calculated from the measured activity, the number of target nuclei, the measured neutron flux, and the irradiation and decay times. Corrections are applied for factors like gamma-ray attenuation and detector efficiency. [2]

[Click to download full resolution via product page](#)

Workflow for the Activation Method.

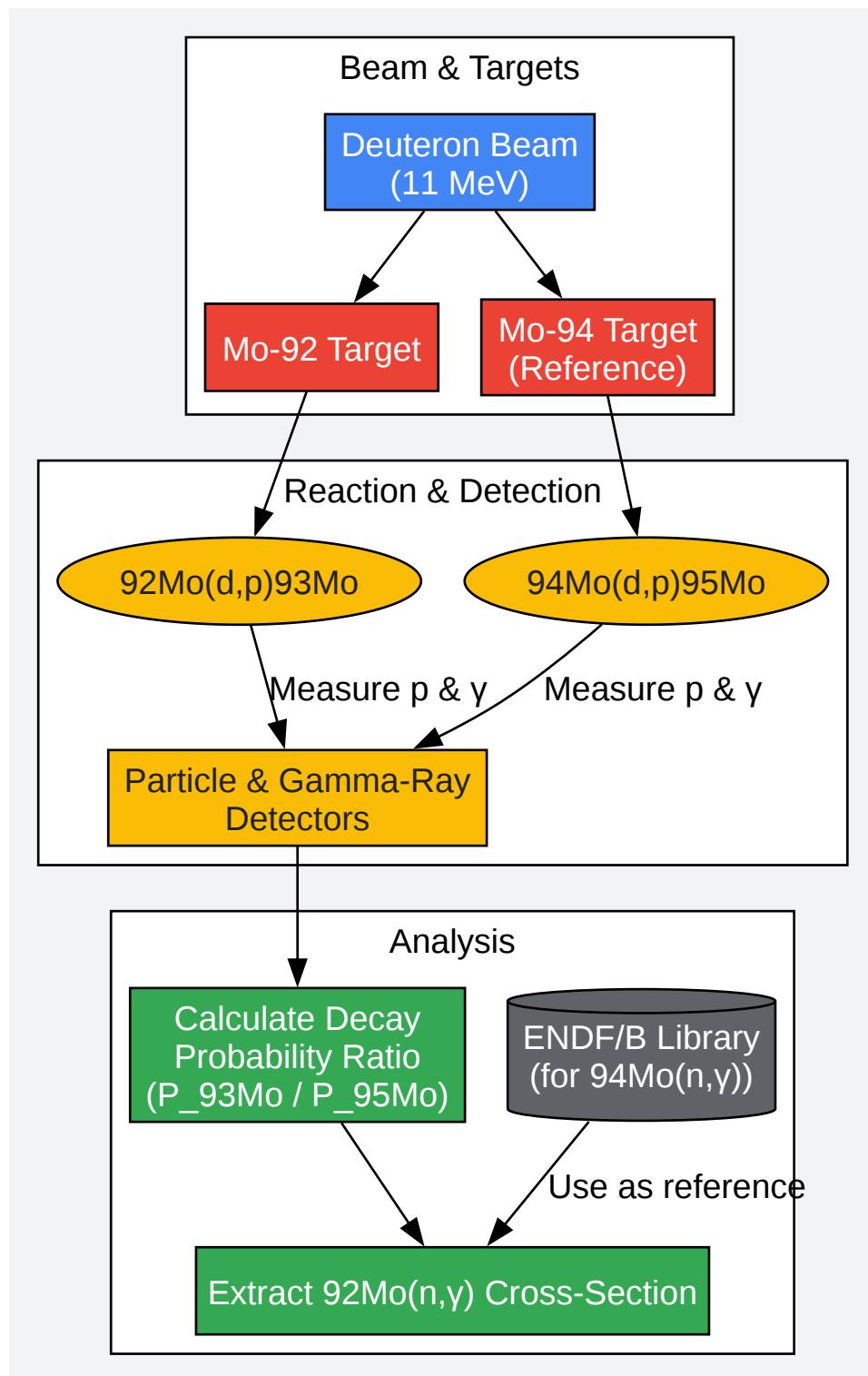
The (n,α) reaction is a threshold reaction that leads to the production of Zirconium and the emission of an alpha particle. This reaction is relevant for estimating gas production in reactor materials.

Data Comparison: $^{92}\text{Mo}(n,\alpha)^{89}\text{Zr}$ Cross-Section

Energy Range (MeV)	Measured Cross-Section (mb)	Experimental Facility/Method	Reference
13.73 - 14.77	5.8 - 8.0	Not specified / Activation, γ -ray spectrometry	
Fission Spectrum	Average cross-section determined	Reactor neutron spectrum / Activation	
~14	(Data points provided in source)	ASP 14 MeV Facility / Activation (product ^{89m}Zr)	[1]

Experimental results for the $^{92}\text{Mo}(n, \alpha)^{89}\text{Zr}$ reaction in the 13.73-14.77 MeV range have been shown to be in good agreement with theoretical calculations using the EMPIRE-3.2 and TALYS 1.8 codes.[5] The experimental protocol is similar to the activation method described for the $(n,2n)$ reaction, with the measurement focusing on the characteristic gamma rays of the ^{89}Zr decay products.

Neutron capture cross-sections at lower energies are important for understanding nucleosynthesis in stars and for thermal neutron effects in reactors.


Data Comparison: $^{92}\text{Mo}(n,\gamma)^{93}\text{Mo}$ Cross-Section

Equivalent Neutron Energy (keV)	Measurement Details	Experimental Facility/Method	Reference
80 - 890	Systematically lower than ENDF/B-VII.0 by a factor of 1.5-2	88-Inch Cyclotron (LBNL) / Surrogate Ratio Method (SRM)	[6]

The $^{92}\text{Mo}(n,\gamma)$ cross-section has been indirectly determined using the surrogate ratio method, where the desired compound nucleus ($^{93}\text{Mo}^*$) is produced via a different reaction, in this case, $^{92}\text{Mo}(d,p)$.^[6] The results show a similar shape but are systematically lower than the ENDF/B-VII.0 evaluation, indicating a potential overestimation in the evaluated data library.^[6]

Experimental Protocol: Surrogate Ratio Method (SRM)

- Reaction Induction: An 11 MeV deuteron beam from a cyclotron is used to induce (d,p) reactions on two different targets: ^{92}Mo (the target of interest) and ^{94}Mo (a reference target with a better-known (n,γ) cross-section).^[6] This populates the excited compound nuclei $^{93}\text{Mo}^*$ and $^{95}\text{Mo}^*$, respectively.
- Particle Detection: The outgoing protons from the (d,p) reaction are detected, which "surrogates" for the initial neutron capture step.
- Gamma-Ray Detection: Coincident gamma rays from the decay of the excited nuclei ($^{93}\text{Mo}^*$ and $^{95}\text{Mo}^*$) are measured.
- Ratio Calculation: The ratio of the decay probabilities for the two reactions is determined.
- Cross-Section Extraction: The unknown $^{92}\text{Mo}(n,\gamma)$ cross-section is extracted by multiplying this measured ratio by the known $^{94}\text{Mo}(n,\gamma)$ cross-section from an evaluated library.^[6]

[Click to download full resolution via product page](#)

Logical flow of the Surrogate Ratio Method.

Charged-Particle-Induced Reactions

Reactions induced by charged particles like protons and alpha particles are crucial for astrophysical models, particularly for understanding the p-process (gamma-process) of nucleosynthesis, which is responsible for creating proton-rich isotopes.

The (α, n) reaction on ^{92}Mo is a key reaction in the astrophysical p-process network.

Data Comparison: $^{92}\text{Mo}(\alpha, n)^{95}\text{Ru}$ Cross-Section

Energy Range (MeV)	Measurement Details	Comparison	Reference
8.2 - 11.1	Results are slightly lower than Hauser-Feshbach (NON-SMOKER code) predictions but within the uncertainty.	Eliminates previous uncertainties that spanned a factor of 20.	[7]

Recent measurements have significantly improved the data for this reaction near the reaction threshold, providing valuable constraints for astrophysical models.^[7] The results are reasonably well-described by statistical model calculations, although different choices of the optical alpha-nucleus potential can alter the absolute values of the calculated cross-sections.^[7]

Experimental Protocol: Activation for (α, n) Cross-Section

The experimental procedure is analogous to the neutron activation method but uses an alpha particle beam from an accelerator.

- Irradiation: A thin, enriched ^{92}Mo target is irradiated with an alpha-particle beam at a specific energy within the p-process Gamow window (e.g., 8.2-11.1 MeV).^[7]
- Activity Measurement: After irradiation, the activity of the product nucleus (^{95}Ru) is measured offline using a shielded HPGe detector to count its characteristic gamma-ray emissions.
- Data Analysis: The reaction cross-section is determined from the induced activity, the beam current (integrated to find the total number of incident alpha particles), and the number of target atoms.

Conclusion

The experimental validation of **Molybdenum-92** nuclear reaction data is an active area of research that provides essential input for fusion reactor design and astrophysical modeling. While significant progress has been made, this comparative guide highlights several key areas:

- For the $^{92}\text{Mo}(\text{n},2\text{n})^{91}\text{Mo}$ reaction, discrepancies exist between different experimental datasets and theoretical predictions, particularly at energies above 15 MeV, indicating a need for further measurements.[4]
- Indirect measurements of the $^{92}\text{Mo}(\text{n},\gamma)^{93}\text{Mo}$ cross-section suggest that evaluated data libraries like ENDF/B-VII.0 may overestimate the true value.[6]
- Recent data for the $^{92}\text{Mo}(\alpha,\text{n})^{95}\text{Ru}$ reaction have greatly reduced previous uncertainties, providing a more reliable basis for p-process network calculations.[7]

Continued high-precision experimental campaigns, coupled with refinements in nuclear reaction theory, are crucial for resolving existing discrepancies and producing a fully validated and reliable nuclear data library for **Molybdenum-92**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. epj-conferences.org [epj-conferences.org]
- 2. cpc.ihep.ac.cn [cpc.ihep.ac.cn]
- 3. Cross-sections for n , α and n reactions on molybdenum isotopes in the neutron energy range of 13 to 15 MeV *: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. www-nds.iaea.org [www-nds.iaea.org]
- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]
- To cite this document: BenchChem. [A Comparative Guide to the Experimental Validation of Molybdenum-92 Nuclear Reaction Data]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b083593#experimental-validation-of-molybdenum-92-nuclear-reaction-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com